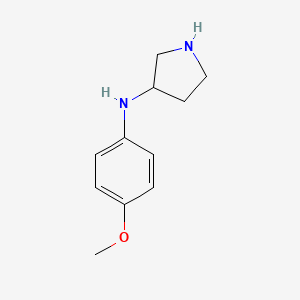

N-(4-methoxyphenyl)pyrrolidin-3-amine

Description

Contextual Significance of Pyrrolidine (B122466) Frameworks in Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry and drug design. nih.govfrontiersin.org Its prevalence stems from a combination of advantageous structural and chemical properties. As a saturated, non-planar ring, the pyrrolidine nucleus provides a three-dimensional geometry that allows for a more effective exploration of pharmacophore space compared to its flat aromatic counterpart, pyrrole. nih.govresearchgate.netnih.gov This three-dimensionality is a key factor in designing molecules that can fit into the complex, chiral binding sites of biological targets like enzymes and receptors. nih.gov

The sp³-hybridized carbon atoms in the pyrrolidine ring contribute to its structural flexibility and the potential for multiple stereogenic centers. nih.gov The presence of up to four chiral carbons allows for the generation of numerous distinct stereoisomers, each of which can exhibit a unique biological profile and binding affinity. nih.gov This stereochemical diversity is a powerful tool for medicinal chemists seeking to optimize the potency and selectivity of drug candidates. nih.gov

The significance of this framework is underscored by its presence in a multitude of natural products, bioactive compounds, and numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as chiral controllers in asymmetric synthesis, as ligands for transition metals, and as organocatalysts, highlighting their versatility in the broader field of organic chemistry. nih.gov

Role of Substituted Aryl Amines in Advanced Molecular Design

Substituted aryl amines, including anilines and their derivatives, are a critical class of building blocks in the design of advanced molecules, particularly in the pharmaceutical sector. wjpmr.comcresset-group.com The amine functional group is a key component in many drugs, primarily due to its ability to form hydrogen bonds, acting as either a hydrogen bond donor or acceptor. stereoelectronics.org This capability is fundamental to the specific interactions between a drug molecule and its biological target. stereoelectronics.org Aromatic amines specifically can function as effective hydrogen bond donors. stereoelectronics.org

The aryl portion of the moiety provides a rigid scaffold that can be systematically modified with various substituents to fine-tune the molecule's properties. By altering the nature and position of these substituents, chemists can modulate a compound's electronic character, lipophilicity, and steric profile. cresset-group.com This strategic modification is central to the process of lead optimization in drug discovery, allowing for the enhancement of desirable pharmacological properties such as bioavailability, receptor selectivity, and metabolic stability, while simultaneously mitigating potential toxicity or off-target effects. cresset-group.com The N-aryl amine linkage is therefore a vital synthon used to connect different molecular fragments and explore structure-activity relationships (SAR). wjpmr.com

Overview of Academic Research Trajectories for N-(4-methoxyphenyl)pyrrolidin-3-amine Analogs

While direct and extensive research on this compound is not widely documented in publicly available literature, a significant body of research exists for its structural analogs. This research demonstrates the scientific interest in combining the pyrrolidine scaffold with substituted aryl amines to develop novel compounds with diverse biological activities. Academic investigations generally proceed by modifying either the pyrrolidine ring or the N-aryl substituent to probe their effects on biological targets.

Research into compounds sharing the N-(4-methoxyphenyl) core has explored a range of therapeutic applications. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer properties. mdpi.com In a different therapeutic area, N-(4-methoxyphenyl)pentanamide, a simplified analog of the drug albendazole (B1665689), has demonstrated significant anthelmintic (anti-parasitic worm) activity. nih.gov These studies highlight the potential for the N-(4-methoxyphenyl) group to confer valuable biological activity.

Similarly, modifications involving the pyrrolidine portion of the structure are a common strategy. Research on various pyrrolidone and pyrrolizine derivatives, which incorporate the core pyrrolidine structure, has yielded compounds with promising anticancer activity. mdpi.comnih.gov For example, studies on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been conducted to evaluate their potential as anticancer agents. mdpi.com The synthesis of highly functionalized and substituted pyrrolidines is an active area of research, aiming to create diverse molecular libraries for drug discovery projects. diva-portal.orgresearchgate.net

The table below summarizes selected research on analogs of this compound, illustrating the diverse research directions pursued.

| Analog Structure/Class | Research Focus | Key Findings/Observations | Citation |

|---|---|---|---|

| 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione | Chemical Synthesis/Properties | Characterized as part of chemical libraries for potential biological screening. | nih.gov |

| Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide | Antioxidant & Anticancer Activity | Certain derivatives showed potent antioxidant activity, in some cases higher than ascorbic acid, and others demonstrated activity against glioblastoma cells. | mdpi.com |

| N-(4-Methoxyphenyl)pentanamide | Anthelmintic Activity | Displayed anthelmintic properties similar to the drug albendazole but with significantly reduced cytotoxicity, suggesting a better safety profile. | nih.gov |

| Pyrrolizines bearing N-(4-methoxyphenyl) moiety | Cytotoxic Agents (Anticancer) | Synthesis of novel pyrrolizine derivatives for evaluation as potential multi-target cytotoxic agents. | nih.gov |

| 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol | Synthetic Chemistry | Development of synthetic routes to create highly functionalized pyrrolidine building blocks for drug discovery. | diva-portal.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-9(3-5-11)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVAGPWMGIUJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Functionalization of N 4 Methoxyphenyl Pyrrolidin 3 Amine

Derivatization Strategies at the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring of N-arylpyrrolidines is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the molecule's steric and electronic properties. Common strategies include N-alkylation and N-acylation.

N-alkylation can be achieved through reactions with various alkyl halides. For instance, the reaction of an N-arylpyrrolidine with an alkyl halide in the presence of a suitable base, such as potassium carbonate, can yield the corresponding N-alkylated product. This approach is fundamental in the synthesis of pyrrolidine-containing drugs. nih.gov

N-acylation, another important derivatization method, involves the reaction of the pyrrolidine nitrogen with acylating agents like acid chlorides or anhydrides. This transformation introduces an amide functionality, which can alter the compound's biological activity and physicochemical properties. The use of a base is typically required to neutralize the acidic byproduct.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halide | Benzyl bromide | N-benzyl-N-(4-methoxyphenyl)pyrrolidin-3-amine |

| Acid Chloride | Acetyl chloride | N-acetyl-N-(4-methoxyphenyl)pyrrolidin-3-amine |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-N-(4-methoxyphenyl)pyrrolidin-3-amine |

Functionalization Reactions on the Pyrrolidine Ring Carbons

The carbon framework of the pyrrolidine ring offers multiple sites for functionalization, enabling the synthesis of diverse and complex molecular architectures.

Direct C-H functionalization of saturated heterocycles like pyrrolidine represents a powerful and atom-economical approach to introduce new substituents. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to N-Boc protected pyrrolidines, providing a pathway to 2-arylpyrrolidines. acs.orgscilit.comresearchgate.net This methodology often involves an initial deprotonation step to form a reactive organometallic intermediate, which then undergoes cross-coupling with an aryl halide. While this has been demonstrated on N-Boc pyrrolidine, similar strategies could be adapted for N-arylpyrrolidines.

Ruthenium-catalyzed arylation of N-phenylpyrrolidine at the α-position has also been reported, demonstrating the feasibility of C-H functionalization without a directing group. nih.gov This reaction proceeds via a proposed C-H bond metalation as the rate-determining step. nih.gov

| Catalytic System | Coupling Partner | Position of Functionalization |

| s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂/t-Bu₃P-HBF₄ | Aryl bromide | α-position |

| Ru(H)₂(CO)(PCy₃)₃ | Aryl iodide | α-position |

The introduction of an exocyclic double bond on the pyrrolidine ring can be achieved through the olefination of a corresponding pyrrolidinone precursor. The Wittig reaction is a classic and highly effective method for this transformation. masterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of a ketone, in this case, an N-(4-methoxyphenyl)pyrrolidin-3-one, with a phosphorus ylide. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

An alternative approach is the Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion and often provides better control over the stereochemistry of the newly formed double bond, typically favoring the (E)-isomer.

| Reaction Name | Key Reagent | Functional Group Transformation |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Ketone to alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Ketone to (E)-alkene |

Reactivity Modulations of the 4-Methoxyphenyl (B3050149) Amine Moiety

The 4-methoxyphenyl group attached to the pyrrolidine nitrogen is not merely a passive substituent; its electronic properties can be modulated, and it can participate in various chemical transformations.

The electron-rich nature of the 4-methoxyphenyl ring makes it susceptible to electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce substituents onto the aromatic ring, further diversifying the molecular structure. libretexts.orgyoutube.comyoutube.comyoutube.com The methoxy (B1213986) group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group, as the para position is blocked by the pyrrolidine ring.

Furthermore, the p-methoxyphenyl (PMP) group is a well-established protecting group for amines in organic synthesis. ru.nl Its removal can be accomplished under oxidative conditions, for example, using ceric ammonium (B1175870) nitrate (B79036) (CAN) or periodic acid, to liberate the free secondary amine. ru.nl This deprotection strategy is valuable when the N-H functionality is desired for subsequent reactions.

| Reaction Type | Reagent | Outcome |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration of the aromatic ring |

| Oxidative Deprotection | Ceric Ammonium Nitrate (CAN) | Cleavage of the N-aryl bond to yield the free amine |

Ring-Opening and Rearrangement Processes of Pyrrolidine Derivatives

While the pyrrolidine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations can be synthetically useful for accessing different heterocyclic or acyclic structures. For instance, Lewis acid and photoredox catalysis have been shown to enable the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidine. acs.org While this specific example involves an N-benzoyl group, it highlights the potential for C-N bond cleavage in appropriately activated pyrrolidine systems.

Chiral Derivatization for Enantioseparation and Stereochemical Control

Given that N-(4-methoxyphenyl)pyrrolidin-3-amine possesses a stereocenter at the C3 position of the pyrrolidine ring, methods for its enantioseparation and the stereocontrolled synthesis of its derivatives are of significant interest. Chiral derivatization is a common strategy for the separation of enantiomers. This involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated by standard chromatographic techniques like HPLC.

For example, chiral amines can be derivatized with reagents such as Mosher's acid chloride or other chiral acylating agents to form diastereomeric amides. The synthesis of enantiomerically pure pyrrolidine derivatives often starts from chiral precursors, such as proline or other amino acids, to establish the desired stereochemistry early in the synthetic sequence. nih.govmdpi.com

| Derivatizing Agent Class | Specific Example | Purpose |

| Chiral Acid Chloride | (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) | Formation of diastereomeric amides for enantioseparation by chromatography |

| Chiral Isothiocyanate | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Formation of diastereomeric thioureas for enantioseparation |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for mapping the proton and carbon skeletons of N-(4-methoxyphenyl)pyrrolidin-3-amine.

¹H NMR: This technique identifies the different types of protons in the molecule. The spectrum would show distinct signals for the aromatic protons on the methoxyphenyl group, the protons on the pyrrolidine (B122466) ring, the amine (NH₂) protons, and the methoxy (B1213986) (OCH₃) protons. The chemical shift (δ) of each signal indicates its electronic environment, the integration value reveals the number of protons for each signal, and the splitting pattern (multiplicity) provides information about neighboring protons.

¹³C NMR: This experiment detects the carbon atoms within the molecule. Each chemically unique carbon atom gives a distinct signal. For this compound, separate signals would be expected for the carbons of the methoxyphenyl ring, the pyrrolidine ring, and the methoxy group.

While specific, experimentally-derived NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the functional groups present.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on general principles of NMR spectroscopy and not on experimental data.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.0 | Multiplet |

| Pyrrolidine CH (adjacent to N) | 3.2 - 3.6 | Multiplet |

| Pyrrolidine CH₂ | 1.8 - 2.5 | Multiplet |

| Pyrrolidine CH-NH₂ | 3.0 - 3.4 | Multiplet |

| Amine NH₂ | 1.5 - 3.0 | Broad Singlet |

| Methoxy OCH₃ | ~3.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on general principles of NMR spectroscopy and not on experimental data.)

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-N | 140 - 145 |

| Aromatic CH | 114 - 120 |

| Pyrrolidine C-N (ring) | 45 - 55 |

| Pyrrolidine C-NH₂ | 50 - 60 |

| Pyrrolidine CH₂ | 30 - 40 |

| Methoxy OCH₃ | ~55 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map out the proton-proton connectivities within the pyrrolidine ring and confirm the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique definitively assigns which protons are attached to which carbons, pairing the data from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, for instance, linking the protons on the pyrrolidine ring to the carbons of the phenyl group through the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the precise determination of its molecular mass. For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass is 192.1263 g/mol . In ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]⁺, with an m/z value of approximately 193.1336. Further fragmentation of this ion (MS/MS) can provide structural information.

Table 3: Predicted ESI-MS Adducts for this compound (Source: Predicted data from PubChem CID 43314882)

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.13355 |

| [M+Na]⁺ | 215.11549 |

| [M-H]⁻ | 191.11899 |

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry for their detection and identification. For a pure sample of this compound, GC would show a single peak at a characteristic retention time. The mass spectrometer would then provide a fragmentation pattern (mass spectrum) for that peak. This mass spectrum, resulting from electron impact (EI) ionization, serves as a molecular fingerprint and can be compared to spectral libraries for identity confirmation. The fragmentation pattern would arise from the cleavage of the molecule at its weakest bonds, such as the C-N bonds of the pyrrolidine ring or the loss of the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group would show two distinct bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine and methoxy groups) appear just below 3000 cm⁻¹.

N-H Bending: The primary amine shows a characteristic bending vibration around 1580-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic and aliphatic C-N bonds would be found in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-O Stretching: A strong band corresponding to the aryl ether C-O bond is expected around 1230-1270 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound (Note: This table is based on general principles of IR spectroscopy and not on experimental data.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aliphatic Groups | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O Stretch | 1230 - 1270 (strong) |

| Amine | C-N Stretch | 1020 - 1335 |

X-ray Crystallography for Definitive Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. This analysis is fundamental for unequivocally determining the solid-state structure, including bond lengths, bond angles, torsion angles, and the precise three-dimensional arrangement of the atoms in the crystal lattice. While crystallographic data exists for structurally related compounds containing either a 4-methoxyphenyl (B3050149) moiety or a pyrrolidine ring, this information cannot be extrapolated to definitively describe the target molecule. Without experimental crystallographic data, a definitive analysis of its solid-state conformation and intermolecular interactions remains unconfirmed.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Detailed experimental protocols and results for the chromatographic analysis of this compound are not available in the reviewed literature.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Specific conditions for using Thin Layer Chromatography (TLC) to monitor synthetic reactions involving this compound have not been reported. Information such as the recommended mobile phase (solvent system), the corresponding retention factor (Rf) value, and the visualization technique (e.g., UV light, specific chemical stains) is necessary for TLC to be a useful tool in tracking the progress of a reaction and is currently unavailable.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

While public databases provide theoretical mass-to-charge (m/z) ratios for protonated adducts of isomers like 1-(4-methoxyphenyl)pyrrolidin-3-amine, experimental Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound is absent from the scientific literature. A typical LC-MS analysis would provide a retention time under specific chromatographic conditions and a mass spectrum confirming the molecular weight and offering fragmentation patterns for structural confirmation. This empirical data, crucial for purity assessment and positive identification, has not been published.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

No specific High-Performance Liquid Chromatography (HPLC) methods with Diode Array Detection (DAD) for the analysis of this compound were found. Such a method would detail the type of column, mobile phase composition, flow rate, and injection volume. The DAD would provide the UV-Vis spectrum of the compound, indicating its maximum absorption wavelength (λmax), which is essential for quantitative analysis and method development. The absence of this information prevents a discussion of a validated HPLC-DAD method for purity determination.

Elemental Analysis for Empirical Formula Validation

The molecular formula for this compound is C₁₁H₁₆N₂O. From this, the theoretical elemental composition can be calculated. However, no published experimental data from elemental analysis (typically reporting the found percentages of Carbon, Hydrogen, and Nitrogen) could be located. This analysis is a fundamental technique for validating the empirical formula of a synthesized compound, and its absence represents a gap in the formal characterization of this molecule.

Below is a table of the theoretical elemental composition.

| Element | Symbol | Atomic Mass | Count | Mass Percent |

| Carbon | C | 12.011 | 11 | 68.72% |

| Hydrogen | H | 1.008 | 16 | 8.39% |

| Nitrogen | N | 14.007 | 2 | 14.57% |

| Oxygen | O | 15.999 | 1 | 8.32% |

Mechanistic Investigations of Reactions Involving N 4 Methoxyphenyl Pyrrolidin 3 Amine and Its Syntheses

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the step-by-step sequence of bond-making and bond-breaking events is fundamental to elucidating the mechanism of any chemical transformation. For reactions involving N-(4-methoxyphenyl)pyrrolidin-3-amine, this includes the synthesis of the pyrrolidine (B122466) ring itself and its subsequent reactions. Methodologies such as iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams offer a pathway to construct complex pyrrolidine architectures. acs.org The cycloaddition reactions of these ylides are key to forming the five-membered ring. acs.org

The direct observation and characterization of transient species, or reaction intermediates, provide strong evidence for a proposed reaction pathway. In the context of pyrrolidine synthesis via [3+2] dipolar cycloadditions, azomethine ylides are crucial intermediates. acs.org These 1,3-dipoles can be generated in situ from various precursors. For instance, the iridium-catalyzed hydrosilylation of N-(trimethylsilyl)methyl amides can lead to the formation of unstabilized azomethine ylides, which are then trapped by dipolarophiles to yield the pyrrolidine ring. acs.org

While direct spectroscopic observation of such intermediates is often challenging due to their high reactivity and low concentration, their existence can be inferred through trapping experiments and computational modeling. Density Functional Theory (DFT) calculations have been employed to study the transition states of the cycloaddition step, providing insights into the energetics and geometries of these transient structures. acs.org

In catalytic reactions, the catalyst is regenerated at the end of each cycle. For the synthesis of pyrrolidines, iridium complexes such as Vaska's complex can be used to catalyze the formation of azomethine ylide intermediates from amide precursors. acs.org A plausible mechanistic cycle for this transformation is outlined below:

Hydrosilylation: The iridium catalyst reacts with a silane (B1218182) to form an active iridium-hydride species.

Amide Reduction: This species then reduces the tertiary amide to generate a key intermediate.

Ylide Formation: Subsequent elimination (e.g., desilylation, often triggered by an additive like TMSCl) from this intermediate generates the reactive azomethine ylide. acs.org

Cycloaddition: The azomethine ylide undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkene (dipolarophile).

Product Formation: This cycloaddition step forms the substituted pyrrolidine ring, completing the catalytic cycle. acs.org

This cycle highlights a strategy for the late-stage functionalization of readily available amides to produce highly substituted pyrrolidines under mild conditions. acs.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies measure reaction rates to provide quantitative data about the reaction mechanism, including the identification of the slowest, rate-determining step.

The rate law is an equation that links the reaction rate with the concentrations of reactants. For a reaction involving an oxazolinone and the stable radical TEMPO, kinetic experiments revealed a first-order dependence on the oxazolinone concentration and zero-order dependence on the TEMPO concentration. researchgate.net This indicates that the rate-limiting step involves only the oxazolinone molecule, likely in a unimolecular transformation, before the rapid involvement of TEMPO. researchgate.net Although this study was not performed on this compound, it exemplifies the type of kinetic analysis used to probe reaction mechanisms. A similar approach could be applied to reactions involving the title compound to determine which species are involved in the rate-determining step.

Table 1: Hypothetical Rate Law Data for a Reaction Involving a Pyrrolidine Precursor This table is illustrative and based on general principles of kinetic analysis.

| Experiment | [Precursor] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

From this hypothetical data, doubling the precursor concentration doubles the rate (first order), while changing the reagent concentration has no effect (zero order), suggesting a rate law of: Rate = k[Precursor].

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the mechanism of a reaction, specifically for determining if a C-H bond is broken in the rate-limiting step. This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (kH/kD > 1) suggests that the C-H bond is cleaved during or before the rate-determining step. This analysis is particularly relevant in reactions such as C-H amination or oxidation. While specific KIE studies on this compound were not found, this technique remains a critical component of mechanistic investigation in organic chemistry.

Role of Catalyst-Substrate Interactions in Selectivity and Efficiency

For the synthesis of chiral polysubstituted pyrrolidines, bifunctional organocatalysts that can form hydrogen bonds or other non-covalent interactions with the substrate are often employed. researchgate.net These interactions stabilize the transition state leading to the desired product, lowering its activation energy relative to other possible pathways. The precise three-dimensional arrangement of the catalyst's functional groups dictates how the substrate binds, thereby controlling facial selectivity in the approach of a reactant and determining the final product's stereochemistry. researchgate.net DFT calculations can model these catalyst-substrate complexes and their corresponding transition states, helping to rationalize the origins of observed selectivity. acs.org

Stereochemical Mechanisms and Diastereoselective/Enantioselective Control

The stereocontrolled synthesis of this compound and its analogues hinges on a variety of synthetic strategies, each with its own mechanistic underpinnings for achieving high levels of diastereoselectivity and/or enantioselectivity. Key approaches include catalyst-controlled processes, substrate-directed reactions, and the use of chiral precursors. The N-(4-methoxyphenyl) group can play a significant role in influencing the stereochemical outcome of these reactions, either through steric hindrance or electronic effects that modulate the reactivity and geometry of reaction intermediates.

One of the prominent strategies for establishing the stereochemistry of substituted pyrrolidines is through asymmetric multicomponent reactions. For instance, the diastereoselective synthesis of highly functionalized pyrrolidines can be achieved through reactions involving optically active precursors, where the stereochemical information is transferred to the newly formed stereocenters. In a TiCl4-catalyzed multicomponent coupling, functionalized pyrrolidines with multiple stereocenters have been synthesized with high diastereoselectivity. The reaction proceeds through a mechanism where the Lewis acid coordinates to the reactants, directing the approach of the nucleophile and thereby controlling the stereochemical outcome.

Another powerful method for the stereoselective synthesis of pyrrolidines is the [3+2] cycloaddition reaction. These reactions, particularly those involving azomethine ylides, can generate multiple stereocenters in a single step with a high degree of control. The diastereoselectivity in these cycloadditions can be influenced by chiral auxiliaries, such as the N-tert-butanesulfinyl group, which directs the facial selectivity of the cycloaddition. Computational studies have shown that the transition state geometry, stabilized by specific non-covalent interactions, dictates the observed stereochemical preference. For example, in the synthesis of densely substituted pyrrolidines, the (S)-configuration of a sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the final product.

Furthermore, palladium-catalyzed C-H functionalization has emerged as a versatile tool for the enantioselective synthesis of N-aryl pyrrolidines. While much of the focus has been on the α-arylation of N-Boc pyrrolidine, the principles can be extended to the functionalization of other positions on the pyrrolidine ring. Chiral ligands, such as chiral phosphoric acids, can create a chiral environment around the metal center, enabling the differentiation between enantiotopic C-H bonds. The mechanism involves the formation of a chiral palladium complex that selectively cleaves one of two enantiotopic C-H bonds, leading to the formation of an enantioenriched product.

The stereochemical outcome of these reactions is often quantified by the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.). The following tables present representative data from studies on the stereoselective synthesis of substituted pyrrolidines, which are analogous to the synthetic challenges encountered in preparing this compound.

Diastereoselective Multicomponent Reactions for Pyrrolidine Synthesis

| Entry | Nucleophile | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Allyltributylstannane | TiCl4 | 99:1 | Good |

| 2 | Triethylsilane | TiCl4 | 90:10 | Moderate |

Enantioselective α-Arylation of N-Boc-pyrrolidine

| Entry | Aryl Halide | Chiral Ligand | Enantiomeric Ratio (e.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Aryl Bromide 1 | (-)-Sparteine | 96:4 | High |

| 2 | Aryl Bromide 2 | (+)-Sparteine Surrogate | 4:96 | High |

In the context of synthesizing this compound, these general mechanistic principles are highly relevant. For example, a chiral precursor such as a stereochemically defined 3-hydroxypyrrolidine could be converted to the corresponding 3-amino derivative. The N-arylation with a 4-methoxyphenyl (B3050149) group would then complete the synthesis. The stereochemical integrity during such a sequence would depend on the reaction mechanisms at each step. For instance, if a nucleophilic substitution at the C3 position is required, an SN2 mechanism would lead to an inversion of stereochemistry, whereas an SN1 mechanism could lead to racemization.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating the fundamental properties of N-(4-methoxyphenyl)pyrrolidin-3-amine, from its most stable three-dimensional shape to the distribution of electrons that dictates its chemical reactivity.

Conformational Analysis and Stability Predictions

Any flexible molecule like this compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements, which are the lowest in energy. The pyrrolidine (B122466) ring can adopt different puckered forms (e.g., envelope or twist conformations), and there is rotational freedom around the bonds connecting the pyrrolidine ring to the 4-methoxyphenyl (B3050149) group.

DFT calculations can systematically explore the potential energy surface of the molecule to locate these stable conformers. By optimizing the geometry of various starting structures, their relative energies can be calculated, allowing for the prediction of the most likely conformation(s) the molecule will adopt under equilibrium conditions. These studies are crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | Pyrrolidine (Envelope), Phenyl (Gauche) | 0.00 | 75.3 |

| B | Pyrrolidine (Twist), Phenyl (Gauche) | 0.85 | 19.8 |

| C | Pyrrolidine (Envelope), Phenyl (Anti) | 2.10 | 4.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution across a molecule. chemrxiv.org It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). chemrxiv.orgdeeporigin.com These maps are essential for identifying reactive sites. numberanalytics.com

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the amine hydrogens, suggesting these are sites for nucleophilic attack or hydrogen bond donation. researchgate.netchemrxiv.org This information is critical for predicting how the molecule will interact with other reactants or biological targets. deeporigin.com

Transition State Characterization in Reaction Pathways

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. numberanalytics.com Characterizing the geometry and energy of this transient species is key to understanding the reaction mechanism and predicting its rate. DFT calculations are a primary method for locating and analyzing transition states. umn.eduacs.org

For hypothetical reactions involving this compound, such as N-alkylation or acylation, DFT could be used to model the entire reaction coordinate from reactants to products. uchicago.edu By identifying the transition state structure, researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. acs.org A lower activation energy implies a faster reaction. This analysis provides deep mechanistic insights that are difficult to obtain experimentally. numberanalytics.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT calculations are excellent for identifying stable, low-energy conformations, Molecular Dynamics (MD) simulations provide a view of how the molecule behaves over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to generate a trajectory of its dynamic movements. biomedgrid.com

An MD simulation of this compound would reveal how the molecule flexes, bends, and rotates at a given temperature. It can show transitions between different conformations and how solvent molecules interact with different parts of the structure. frontiersin.org This provides a more realistic picture of the molecule's behavior in a solution, which is crucial for understanding its interactions in a biological environment or as a reactant in solution-phase chemistry. researchgate.net

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) models, uses computational descriptors to forecast the chemical or biological activity of a molecule. nih.govwikipedia.org These models establish a mathematical relationship between a molecule's structural or electronic features (the descriptors) and its observed activity. numberanalytics.comresearchgate.net

For this compound, descriptors derived from DFT calculations (such as HOMO/LUMO energies, atomic charges, and dipole moment) could be used as inputs for a QSAR model. researchwithrowan.com Such a model could predict various properties, including its reactivity in a specific class of reactions or its potential biological activity, by comparing its descriptors to those of a known set of compounds. numberanalytics.com This approach accelerates the discovery process by prioritizing molecules with desired characteristics for synthesis and testing. nih.gov

| Descriptor | Hypothetical Value | Potential Correlation |

|---|---|---|

| HOMO Energy | -5.2 eV | Nucleophilicity / Electron-donating ability |

| LUMO Energy | 0.8 eV | Electrophilicity / Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Polarity and solubility |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Recognition Studies via Computational Docking (focused on binding mechanisms to theoretical chemical targets)

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netrjptonline.org

In a theoretical study, this compound could be docked into the active site of a selected protein target. The docking algorithm would sample numerous possible orientations and conformations of the molecule within the binding site and use a scoring function to estimate the binding affinity for each pose. mdpi.com The results would predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. jetir.org These insights are invaluable for the rational design of more potent and selective molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.govresearchgate.net This methodology establishes a mathematical correlation between the structural features of a molecule, quantified by molecular descriptors, and its experimentally determined properties. nih.govjcsp.org.pk For this compound and its derivatives, QSPR studies are instrumental in forecasting key physicochemical parameters that influence a compound's behavior in various chemical and biological systems, thereby guiding molecular design and optimization.

While specific, dedicated QSPR models for this compound are not extensively documented in publicly available literature, the principles of the methodology can be applied to this compound and its analogs. A typical QSPR study involves the calculation of a wide array of molecular descriptors, followed by the development of a regression model to link these descriptors to a specific property. jcsp.org.pkresearchgate.net

Molecular Descriptors in QSPR Modeling

The predictive power of a QSPR model is heavily reliant on the selection of appropriate molecular descriptors. These descriptors can be categorized into several classes:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. Examples include the Wiener index, Randić index, and Balaban J index. jcsp.org.pkresearchgate.net

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., Density Functional Theory - DFT), these descriptors provide insights into the electronic properties of the molecule. Key examples are the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken charges. uobasrah.edu.iq For instance, lower dipole moment values may favor the accumulation of a compound in a specific layer or on a surface.

Constitutional Descriptors: These reflect the basic molecular composition, such as molecular weight, atom counts, and rotatable bond counts.

Geometric Descriptors: These are derived from the 3D structure of the molecule and include parameters like the solvent-accessible surface area. nih.gov

Development of a Hypothetical QSPR Model

To develop a QSPR model for a series of pyrrolidine derivatives, including this compound, researchers would first synthesize or computationally generate a set of structurally related compounds. The physicochemical properties of interest, such as aqueous solubility (LogS), lipophilicity (LogP), and melting point (MP), would be experimentally measured for this training set.

Subsequently, a diverse range of molecular descriptors would be calculated for each compound. Using statistical techniques like Multiple Linear Regression (MLR), a model is constructed. researchgate.net The goal is to create an equation that accurately predicts the property based on a combination of the most relevant descriptors.

A hypothetical MLR equation for predicting aqueous solubility (LogS) might look like this:

LogS = β₀ + β₁(TPSA) + β₂(LogP) + β₃(NRotB) + ...

Where:

β₀ is the regression constant.

β₁, β₂, β₃ are the regression coefficients for each descriptor.

TPSA is the Topological Polar Surface Area.

LogP is the partition coefficient.

NRotB is the number of rotatable bonds.

The validity and predictive capability of the resulting model are then assessed using internal and external validation techniques on a separate set of compounds (the test set).

Illustrative Data for a QSPR Study

The following tables present hypothetical data that would be generated and used in a QSPR study of this compound and related analogs.

Table 1: Calculated Molecular Descriptors for a Hypothetical Set of Pyrrolidine Derivatives

| Compound ID | Structure | Molecular Weight ( g/mol ) | XLogP3-AA | TPSA (Ų) | Rotatable Bonds |

| 1 | This compound | 192.26 | 1.3 | 41.5 | 3 |

| 2 | N-phenylpyrrolidin-3-amine | 162.23 | 1.2 | 41.5 | 2 |

| 3 | N-(4-chlorophenyl)pyrrolidin-3-amine | 196.67 | 2.0 | 41.5 | 2 |

| 4 | N-(4-methylphenyl)pyrrolidin-3-amine | 176.26 | 1.7 | 41.5 | 2 |

Note: Data is illustrative. TPSA (Topological Polar Surface Area) and XLogP3-AA values are based on computational predictions for similar structures.

Table 2: Experimental vs. QSPR-Predicted Physicochemical Properties

| Compound ID | Experimental LogS | QSPR-Predicted LogS | Experimental Melting Point (°C) | QSPR-Predicted Melting Point (°C) |

| 1 | -2.1 | -2.3 | 85-88 | 87.5 |

| 2 | -1.8 | -1.9 | 78-81 | 80.2 |

| 3 | -2.5 | -2.6 | 92-95 | 93.1 |

| 4 | -2.0 | -2.1 | 81-84 | 82.9 |

Note: This table illustrates the correlation between experimental data and the values predicted by a well-constructed QSPR model. The data shown is hypothetical and for demonstration purposes.

Such computational models are invaluable in modern chemistry, allowing for the rapid screening of virtual libraries of compounds and the prioritization of candidates with desirable physicochemical profiles for synthesis and further testing. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

N-(4-methoxyphenyl)pyrrolidin-3-amine as a Building Block for Complex Molecular Architectures

In contemporary organic chemistry, the use of pre-functionalized molecules, often called building blocks, is a foundational strategy for the efficient synthesis of complex target structures. This compound is categorized as a heterocyclic building block, valued for its distinct chemical features that facilitate the assembly of intricate molecular designs. The compound's bifunctional nature, possessing both a primary amine and a secondary amine within the pyrrolidine (B122466) ring, makes it a prime candidate for constructing larger, multi-component molecules.

Nitrogen-containing heterocycles are of immense importance, forming the core structure of a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govresearchgate.net The chemical structure of this compound makes it a suitable precursor for creating a variety of more complex heterocyclic systems. The primary amine at the 3-position and the secondary amine within the pyrrolidine ring can both participate in cyclization reactions to form fused or spirocyclic ring systems.

For instance, the amine groups can react with diketones, diesters, or other bifunctional electrophiles to construct new rings. Research on related structures demonstrates this principle; for example, molecules containing an N-(4-methoxyphenyl) group have been used in cyclo-desulfurization reactions to successfully form 1,3,4-oxadiazole (B1194373) rings. nih.gov This highlights the utility of the N-(4-methoxyphenyl)amine moiety in forming new heterocyclic frameworks. The pyrrolidine core itself is a common feature in many bioactive compounds, and using this building block allows for the direct incorporation of this valuable motif. chemrxiv.orgnih.gov

| Reaction Type | Reactant | Potential Product Class | Reactive Site on Building Block |

|---|---|---|---|

| Pictet-Spengler Reaction | Aldehydes/Ketones | Fused Tetrahydro-β-carbolines | Primary Amine |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Substituted Pyrroles | Primary Amine |

| Condensation | Phosgene Derivatives | Fused Imidazolidinones | Primary and Secondary Amines |

| Multi-component Reactions | Aldehydes, Isocyanides | Complex Fused Heterocycles | Primary Amine |

In drug discovery, a chemical scaffold is a core structure from which a library of related compounds can be synthesized. This process, often part of a Diversity-Oriented Synthesis (DOS) strategy, is crucial for exploring chemical space to find new therapeutic agents. ekb.eg this compound is an excellent candidate for a scaffold due to its multiple points for chemical diversification.

The primary amine can be readily modified through reactions like acylation, sulfonylation, reductive amination, or alkylation. Simultaneously, the secondary amine within the pyrrolidine ring can be functionalized, for example, by forming amides or through N-arylation. This allows chemists to systematically alter the steric and electronic properties of the molecule, creating a large library of analogs from a single, common core. The development of such libraries is essential for identifying molecules with optimized biological activity. nih.gov

| Position | Functional Group | Possible Modifications | Purpose |

|---|---|---|---|

| 3-Position | Primary Amine (-NH2) | Acylation, Alkylation, Reductive Amination, Sulfonylation | Introduce diverse functional groups, alter polarity and H-bonding |

| 1-Position | Pyrrolidine Nitrogen (-NH-) | N-Arylation, N-Alkylation, Acylation | Modify steric bulk and electronic properties |

| Aromatic Ring | 4-Methoxyphenyl (B3050149) | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Tune electronic properties and add interaction points |

Use in Ligand Design and Chiral Auxiliaries

The presence of multiple nitrogen atoms, which are Lewis basic, makes this compound a suitable candidate for the design of ligands that can coordinate with metal ions. Such ligands are critical in catalysis, materials science, and bioinorganic chemistry. The two nitrogen atoms can act as a bidentate ligand, binding to a single metal center to form a stable chelate ring.

Furthermore, the carbon atom at the 3-position of the pyrrolidine ring is a stereocenter. If the compound is used in an enantiomerically pure form (either (R) or (S)), it can function as a chiral ligand or a chiral auxiliary. harvard.edunih.gov Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct a chemical reaction to favor one stereoisomer over another, a process known as asymmetric synthesis. nih.gov The chiral environment provided by the pyrrolidine ring can influence the stereochemical outcome of reactions on molecules attached to its amine groups.

| Application | Key Structural Feature | Potential Use |

|---|---|---|

| Ligand Design | Two Nitrogen atoms (Lewis bases) | Bidentate chelation of transition metals for catalysis or sensor development. |

| Chiral Auxiliary | Chiral center at C-3 position | Directing asymmetric alkylations or other stereoselective transformations. |

Integration into Polymeric Materials and Functional Organic Frameworks

The development of advanced materials with tailored properties is a significant area of modern chemistry. Porous materials like Covalent Organic Frameworks (COFs) are of particular interest due to their high surface area, tunable porosity, and ordered structures. tcichemicals.com These materials are constructed from organic building blocks (linkers or monomers) that are connected via strong covalent bonds to form extended, crystalline networks. nih.gov

With two distinct amine functional groups, this compound can act as a monomer or linker in the synthesis of such materials. For example, it could be reacted with polyaldehydes (like 1,3,5-triformylbenzene) through condensation reactions to form imine-linked COFs. tcichemicals.comnih.gov The specific geometry and rigidity of the pyrrolidine-based linker would influence the resulting pore size and topology of the framework. Similarly, it could be incorporated into other polymers, such as polyamides or polyimides, by reacting with diacyl chlorides or dianhydrides, respectively. humanjournals.comkashanu.ac.ir The inclusion of this specific building block could impart unique properties, such as altered thermal stability or selective adsorption capabilities, to the resulting material. openmedicinalchemistryjournal.com

| Material Type | Role of Compound | Potential Reaction Partner | Resulting Linkage |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Diamine Linker | Trialdehydes | Imine Bond |

| Polyamides | Diamine Monomer | Diacyl Chlorides | Amide Bond |

| Polyimides | Diamine Monomer | Dianhydrides | Imide Bond |

Compound Index

| Compound Name |

|---|

| This compound |

| 1,3,5-triformylbenzene |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4-methoxyphenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves condensation reactions between 4-methoxyphenylamine and pyrrolidin-3-amine derivatives. Challenges include low yields due to steric hindrance or competing side reactions (e.g., over-alkylation). Optimization strategies include:

- Catalytic Systems : Use of cesium carbonate or copper(I) bromide to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Acid Catalysis : Adding acetic acid can promote imine formation in Schiff base intermediates, as seen in analogous syntheses .

Q. How can researchers confirm the structural integrity of N-(4-methoxyphenyl)pyrrolidin-3-amine post-synthesis?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : H and C NMR can verify the methoxyphenyl (δ ~3.8 ppm for OCH) and pyrrolidine amine (δ ~2.5–3.5 ppm) moieties .

- FTIR : Confirm N–H stretches (~3200 cm) and aromatic C=C vibrations (~1500 cm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related amines .

Advanced Research Questions

Q. How can computational methods guide the design of N-(4-methoxyphenyl)pyrrolidin-3-amine derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using software like AutoDock. For example, pyridopyrimidine analogs showed COX-2 selectivity via docking into hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data for N-(4-methoxyphenyl)pyrrolidin-3-amine analogs?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation includes:

- Purity Validation : Use HPLC-MS to confirm >95% purity, as impurities can skew IC values .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. How can derivatization of N-(4-methoxyphenyl)pyrrolidin-3-amine improve its pharmacological profile?

- Methodological Answer :

- Thioanhydride Formation : Introduce sulfur-based groups to enhance metabolic stability, as shown for related acetamide derivatives .

- Heterocyclic Fusion : Attach triazolo or pyrimidine rings to increase target affinity, mimicking strategies used in COX-2 inhibitor design .

Q. What mechanistic insights explain the catalytic role of copper(I) bromide in synthesizing N-(4-methoxyphenyl)pyrrolidin-3-amine derivatives?

- Methodological Answer : Copper(I) bromide facilitates Ullmann-type coupling by:

- Oxidative Addition : Activates aryl halides (e.g., 4-iodophenyl precursors) .

- Radical Intermediates : Stabilizes transient species during C–N bond formation, improving regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.